3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride
Description
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride (CAS: 15776-59-7) is a fluorescent coumarin derivative widely utilized in biochemical research, particularly as a substrate for cytochrome P450 (CYP) enzymes. Structurally, it consists of a 4-methylcoumarin backbone modified with a 7-hydroxy group and a 3-[2-(diethylamino)ethyl] side chain, protonated as a hydrochloride salt. This compound is the demethylated metabolite of 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC), a non-fluorescent probe that becomes fluorescent upon CYP2D6-mediated dealkylation . Its primary application lies in high-throughput screening for CYP2D6 activity and drug interaction studies due to its distinct fluorescence properties and metabolic specificity .
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19;/h6-7,10,18H,4-5,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNKMCFVQMDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935799 | |
| Record name | 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15776-59-7 | |
| Record name | 2H-1-Benzopyran-2-one, 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15776-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015776597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Deep Eutectic Solvent (DES)-Mediated Synthesis
A DES composed of choline chloride (ChCl) and l-(+)-tartaric acid (TA) in a 1:2 molar ratio enables a solvent-free, catalytic pathway. At 110°C, this system achieves 90% yield within 8 hours, functioning as both solvent and Brønsted acid catalyst. The DES facilitates protonation of ethyl acetoacetate, promoting nucleophilic attack by resorcinol and subsequent cyclization (Scheme 1). Notably, the DES is recyclable for four cycles without significant yield reduction.
Optimized Conditions
Solid Acid-Catalyzed Industrial Synthesis
A patent describes a diatomite-supported catalyst prepared by impregnating sulfuric and toluenesulfonic acids onto diatomite, followed by calcination at 550°C. Resorcinol and ethyl acetoacetate react at 90°C for 3 hours, yielding 92% product. The catalyst’s macroporous structure enhances surface area, while acid sites drive condensation.
Key Advantages
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Catalyst Reusability : The diatomite matrix prevents leaching, enabling multiple uses.
Functionalization at the 3-Position: Introducing the Diethylaminoethyl Group
The 3-position of 7-hydroxy-4-methylcoumarin is electrophilically activated due to resonance effects from the 7-hydroxy and 4-methyl groups. Two primary strategies emerge for introducing the diethylaminoethyl side chain:
Mannich Reaction
Reacting 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine under acidic conditions installs the diethylaminomethyl group. However, this typically targets active methylene groups, necessitating modification for coumarin systems.
Proposed Mechanism
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Activation : Protonation of formaldehyde generates an electrophilic iminium ion.
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Nucleophilic Attack : The coumarin’s 3-position attacks the iminium ion, forming a C-N bond.
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Rearrangement : Tautomerization yields the stable diethylaminoethyl derivative.
Challenges
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Regioselectivity : Competing reactions at the 5- and 6-positions may occur.
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Acid Sensitivity : The lactone ring may hydrolyze under prolonged acidic conditions.
Alkylation via Halogenated Intermediates
A two-step process involves:
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Bromination : Electrophilic bromination at the 3-position using Br₂/FeBr₃.
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Nucleophilic Substitution : Reaction of 3-bromo-7-hydroxy-4-methylcoumarin with diethylamine.
Hypothetical Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 25 | 65 (estimated) |
| Alkylation | Diethylamine, K₂CO₃ | 80 | 70 (estimated) |
Salt Formation: Hydrochloride Derivative
The tertiary amine is protonated using hydrochloric acid, typically in ethanol or aqueous medium.
Procedure
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Dissolve 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin in anhydrous ethanol.
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Bubble HCl gas through the solution until pH ≈ 2.
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Crystallize the hydrochloride salt at 4°C.
Purity Considerations
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Recrystallization : 95% ethanol removes unreacted amine and byproducts.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Material Science Applications
One of the primary applications of this compound is in the synthesis of novel phthalocyanines. These are important in materials science due to their unique electronic properties and potential uses in photodynamic therapy and solar energy conversion.
Key Findings:
- Phthalocyanine Synthesis : The compound has been utilized to synthesize metal-free and zinc phthalocyanines featuring four 3-[2-(diethylamino)ethyl]-7-oxo-4-methylcoumarin dye groups via cyclotetramerization. This process enhances the photophysical properties of the resulting materials, making them suitable for applications in organic photovoltaics and sensors .
| Application | Details |
|---|---|
| Phthalocyanine Synthesis | Metal-free and zinc phthalocyanines with enhanced photophysical properties |
| Photodynamic Therapy | Potential use in cancer treatment through targeted light activation |
| Organic Photovoltaics | Use in solar cells due to improved light absorption characteristics |
Biological Applications
The compound also exhibits promising biological activities, particularly antifungal properties. Research indicates its effectiveness against Botrytis cinerea, a significant plant pathogen.
Case Studies:
- Antifungal Activity : Studies demonstrated that 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin derivatives have antifungal activities against various pathogens, showcasing its potential as a lead compound for developing new antifungal agents .
- Functional Protein Stabilization : Research highlighted its role in stabilizing hepatic cytochromes P450, which are crucial for drug metabolism. This stabilization could have implications for enhancing drug efficacy and reducing toxicity .
| Biological Activity | Pathogen/Target | Outcome |
|---|---|---|
| Antifungal Activity | Botrytis cinerea | Effective against fungal infections |
| Cytochrome P450 Stabilization | Hepatic enzymes | Improved drug metabolism and therapeutic relevance |
Fluorescent Chemosensors
Another innovative application of this compound is in the development of fluorescent chemosensors for detecting metal ions, particularly Fe(3+). The incorporation of 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin into cyclophosphazene frameworks has shown promise in environmental monitoring and biochemical sensing.
Research Insights:
- The synthesized chemosensors exhibit a "turn-off" fluorescence response upon binding with Fe(3+) ions, making them useful for detecting metal ion contamination in aqueous environments .
| Chemosensor Application | Metal Ion Detected | Detection Method |
|---|---|---|
| Fluorescent Chemosensors | Fe(3+) | "Turn-off" fluorescence technique |
Mechanism of Action
The mechanism of action of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)
- Structural Difference : AMMC contains a 7-methoxy group and a quaternary ammonium group (N-methylated), whereas the target compound has a 7-hydroxy group and a tertiary amine.
- Functional Contrast: AMMC is non-fluorescent until metabolized to 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride by CYP2D6, making it a pro-fluorescent probe. This metabolic conversion is critical for real-time enzymatic activity monitoring .
- Application : AMMC is used to assess CYP2D6 inhibition/induction, while the target compound serves as the fluorescent endpoint metabolite .
Chromonar® Hydrochloride (Carbocromene)
- Structural Difference : Chromonar features an ethoxy acetate ester at the 7-position instead of a hydroxyl group and lacks the 4-methyl substituent.
- The ester group in Chromonar enhances bioavailability for clinical use, unlike the hydroxyl group in the target compound, which prioritizes fluorescence .
6,7-Diethoxy-4-methylcoumarin
- Structural Difference: This analog has ethoxy groups at the 6- and 7-positions and lacks the diethylaminoethyl side chain.
- Functional Contrast: It is primarily used in photochemical studies due to its UV stability, contrasting with the target compound’s role in enzymatic assays. The absence of the aminoethyl group eliminates its utility in CYP2D6 screening .
Comparison with Functionally Similar Fluorescent Probes
3-Cyano-7-ethoxycoumarin (CEC)
- Target Enzyme : CYP3A4 and CYP2C7.
- Fluorescence Profile : CEC exhibits fluorescence upon deethylation but requires a secondary hydrolysis step, unlike the direct fluorescence of the target compound post-CYP2D6 activity.
- Sensitivity : The target compound has a 3-fold higher fluorescence quantum yield compared to CEC metabolites, enhancing detection sensitivity .
7-Methoxyresorufin (MRF)
- Target Enzyme : CYP1A2.
- Structural Contrast: MRF lacks the diethylaminoethyl side chain and 4-methyl group, relying on a resorufin backbone.
- Fluorescence Mechanism : MRF’s fluorescence activation requires O-demethylation, a single-step process, similar to the target compound’s dealkylation .
3-Cyano-7-hydroxycoumarin (CHC)
- Target Enzyme : Broad-spectrum CYP substrate.
- Advantage : CHC is less enzyme-specific but more versatile, whereas the target compound offers superior selectivity for CYP2D6 .
Data Table: Key Properties of Comparable Coumarin Derivatives
Notes on Stability and Handling
Biological Activity
Overview
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride (commonly referred to as 3-DEHC) is a synthetic compound belonging to the coumarin family, characterized by its unique diethylamino side chain and hydroxyl group at the 7-position. This compound has garnered attention for its diverse biological activities, including antifungal properties and potential applications in medicinal chemistry.
- Empirical Formula : C₁₆H₂₂ClNO₃
- Molecular Weight : 305.81 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride form.
The biological activity of 3-DEHC is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:
- Fluorescence Properties : Upon excitation, 3-DEHC absorbs energy and releases it as fluorescence, making it useful as a fluorescent probe in biological assays.
- Antifungal Activity : The compound has shown effectiveness against Botrytis cinerea, a significant plant pathogen, suggesting potential agricultural applications.
Antifungal Activity
Research indicates that 3-DEHC exhibits notable antifungal properties. A study demonstrated its effectiveness against Botrytis cinerea, highlighting its potential as a biopesticide.
Neuroprotective Effects
In vitro studies have suggested that derivatives of coumarins, including 3-DEHC, may offer neuroprotective benefits. Specifically, compounds structurally related to 3-DEHC have been evaluated for their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 3-DEHC | AChE | Not specified |
| Related Coumarin Derivative | MAO-B | 27 μM |
Cytotoxicity and Safety Profile
While exploring its biological activity, it is crucial to consider the safety profile of 3-DEHC. Preliminary assessments indicate that the compound may cause skin irritation and respiratory issues upon exposure, necessitating careful handling in laboratory settings .
Case Studies
- Antifungal Efficacy : A study focused on the synthesis of metal-free phthalocyanines using 3-DEHC as a precursor demonstrated significant antifungal activity against Botrytis cinerea. This research emphasized the compound’s role in developing new agricultural fungicides.
- Neuroprotective Potential : In another study, derivatives of coumarins were screened for their inhibitory effects on AChE and MAO-B. The findings suggested that modifications in the coumarin structure could enhance neuroprotective properties, with some compounds showing IC50 values significantly lower than traditional inhibitors .
Applications in Medicinal Chemistry
The unique structure of 3-DEHC allows for its application in various fields:
- Fluorescent Probes : Its fluorescence properties are leveraged in biological assays for imaging and tracking cellular processes.
- Drug Development : The compound serves as a scaffold for synthesizing new drugs targeting neurodegenerative diseases and fungal infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4-methylcoumarin with diethylaminoethyl chloride under alkaline conditions. To optimize yield, employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation . Monitor intermediates via HPLC or LC-MS to confirm stepwise progression. Adjust solvent polarity (e.g., DMF vs. ethanol) to improve nucleophilic substitution efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?
- Methodological Answer : Use UV-Vis spectroscopy to confirm the coumarin core (λmax ~320 nm for 7-hydroxy substitution). For structural validation:
- <sup>1</sup>H NMR : Identify the diethylaminoethyl side chain (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for N-CH2).
- FT-IR : Confirm O-H (3400–3200 cm<sup>−1</sup>) and ester C=O (1700–1750 cm<sup>−1</sup>).
Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
Q. How is this compound utilized in enzymatic or receptor-binding assays, and what controls are necessary to ensure assay validity?
- Methodological Answer : As a fluorogenic substrate (similar to 7-amino-4-methylcoumarin derivatives), it releases fluorescent products upon enzymatic cleavage. Design assays with:
- Positive controls : Known enzyme inhibitors (e.g., metyrapone for cytochrome P450 studies ).
- Negative controls : Heat-inactivated enzymes.
- Fluorescence quenching controls : Use agents like sodium dithionite to rule out auto-oxidation artifacts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what parameters improve model accuracy?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against target proteins (e.g., esterases). Incorporate solvent effects (PBS buffer) and flexible side-chain residues in simulations. Validate predictions with mutagenesis studies on key binding residues . Cross-reference with experimental IC50 values to refine scoring functions .
Q. What experimental strategies resolve contradictions in kinetic data (e.g., varying Km values across studies)?
- Methodological Answer : Address variability by:
- Standardizing assay conditions : Fix pH (7.4), temperature (37°C), and ionic strength.
- Pre-incubation protocols : Ensure enzyme-substrate equilibrium.
- Data normalization : Express activity relative to a reference substrate (e.g., 3-chloro-7-hydroxy-4-methylcoumarin ).
Apply multivariate regression to identify confounding factors (e.g., buffer composition) .
Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?
- Methodological Answer : Use nanofiltration (MWCO 300–500 Da) to isolate the hydrochloride salt. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., aqueous ethanol) to minimize fouling. Validate purity via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) . For scale-up, employ continuous-flow membrane reactors to integrate synthesis and purification .
Q. What role do heterogeneous reaction conditions play in improving selectivity during synthesis?
- Methodological Answer : Solid-supported catalysts (e.g., Amberlyst-15 for acid-mediated coupling) reduce side reactions. Monitor reaction progress via in situ IR to detect byproducts. Compare selectivity metrics (e.g., turnover frequency) across homogeneous vs. heterogeneous systems .
Methodological Considerations for Data Integrity
- Cross-disciplinary validation : Combine experimental data with computational predictions (e.g., ICReDD’s feedback loop integrating quantum calculations and high-throughput screening ).
- Security protocols : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and prevent data breaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
